1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(trifluoromethoxy)phenyl]piperidine-4-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(trifluoromethoxy)phenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3O4S/c19-16-15(6-3-9-23-16)30(27,28)25-10-7-12(8-11-25)17(26)24-13-4-1-2-5-14(13)29-18(20,21)22/h1-6,9,12H,7-8,10-11H2,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMELJRSLRLWLQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2OC(F)(F)F)S(=O)(=O)C3=C(N=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(trifluoromethoxy)phenyl]piperidine-4-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms, efficacy, and therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
- Molecular Formula : C18H17ClF3N3O4S
- Molecular Weight : 463.86 g/mol
- IUPAC Name : 1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(trifluoromethoxy)phenyl]piperidine-4-carboxamide
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The sulfonamide moiety is known for its role in enzyme inhibition, particularly in the context of antibacterial and anticancer activities.
Anticancer Activity
Several studies have indicated that compounds similar to 1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(trifluoromethoxy)phenyl]piperidine-4-carboxamide exhibit significant anticancer properties. For instance, related piperidine derivatives have shown promising results in inhibiting tumor growth in various cancer models. Specifically, compounds with similar structural features have been reported to demonstrate complete tumor stasis in xenograft models of human gastric carcinoma following oral administration .
Antibacterial Activity
The sulfonamide group is widely recognized for its antibacterial properties. Research indicates that derivatives containing the piperidine nucleus possess notable antibacterial activity against various bacterial strains. The mechanism involves inhibition of bacterial enzymes such as acetylcholinesterase (AChE), which disrupts essential cellular processes .
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activities. Notably, it has shown effectiveness in inhibiting urease and AChE, which are critical targets in the treatment of conditions like hypertension and Alzheimer's disease, respectively. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring can enhance enzyme selectivity and potency .
Case Studies
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Recent studies have highlighted the potential of this compound as a therapeutic agent in cancer treatment. Its structural similarity to other heterocyclic compounds allows it to function as an inhibitor of key signaling pathways involved in tumor growth.
- Mechanism of Action : The compound is believed to inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is critical for cell proliferation and survival. This inhibition can lead to reduced tumor growth in various cancer models, particularly those with mutations in the PIK3CA gene .
Neuroinflammation and Pain Management
The compound has also been investigated for its role as an antagonist at the P2X4 receptor, which is implicated in neuroinflammation and chronic pain conditions.
- Research Findings : In vitro studies have demonstrated that antagonists targeting the P2X4 receptor can alleviate pain and reduce inflammation, suggesting that this compound may offer therapeutic benefits in treating chronic pain syndromes .
Case Studies
Several case studies illustrate the effectiveness of this compound in clinical settings:
- Breast Cancer : A study involving patients with PIK3CA-mutated breast cancer showed promising results when using compounds similar to 1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(trifluoromethoxy)phenyl]piperidine-4-carboxamide alongside traditional therapies. The combination therapy demonstrated enhanced efficacy and reduced side effects compared to monotherapy .
- Chronic Pain Models : Animal models treated with this compound exhibited significant reductions in pain-related behaviors, supporting its potential use as a novel analgesic agent. The study emphasized the need for further investigation into dosing regimens and long-term effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Variations: The target compound uniquely combines a 2-chloropyridin-3-yl sulfonyl group with a 2-(trifluoromethoxy)phenyl substituent. CAS 1027009-47-7 employs a biphenyl sulfonamide scaffold, which is common in MMP inhibitors, whereas the target compound’s monocyclic pyridine may offer improved metabolic stability .
A939572 demonstrates the importance of the carboxamide linker in kinase inhibition, suggesting that the target compound’s sulfonamide group could shift its mechanism toward protease inhibition .
Synthetic Challenges :
- The synthesis of the target compound’s sulfonamide-pyridine linkage (vs. the carbonyl in CAS 1027009-47-7 ) may require stringent reaction conditions to avoid side reactions, as seen in ’s use of palladium catalysts and trifluoroacetic acid deprotection .
Research Findings and Limitations
- Biological Data Gaps : While structural analogs like Compound 50 and CAS 1027009-47-7 have reported enzyme inhibitory activity, direct pharmacological data for the target compound are absent in the provided evidence. Further in vitro assays (e.g., IC₅₀ measurements against MDH or MMPs) are needed to validate its efficacy.
- SAR Insights : The trifluoromethoxy group’s role in enhancing bioavailability is supported by its prevalence in FDA-approved drugs (e.g., riluzole). However, its combination with a chloropyridine sulfonamide may introduce metabolic liabilities, such as CYP450 interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
